Tetramethylammonium p-Toluenesulfonate: A Comprehensive Technical Guide to its Physical Properties
Tetramethylammonium p-Toluenesulfonate: A Comprehensive Technical Guide to its Physical Properties
Introduction
Tetramethylammonium p-Toluenesulfonate (TMA-Ts), a quaternary ammonium salt, is a compound of significant interest in pharmaceutical and materials science.[1][2] Its utility as a phase-transfer catalyst, surfactant, and synthetic intermediate necessitates a thorough understanding of its fundamental physical properties for effective application in drug development and organic synthesis.[2][3] This guide provides a detailed examination of the core physical characteristics of TMA-Ts, offering both established data and field-proven methodologies for its characterization. The narrative is structured to provide not just data, but the scientific context and experimental causality essential for researchers, scientists, and formulation experts.
Core Physicochemical Properties
The foundational physical properties of Tetramethylammonium p-Toluenesulfonate are summarized below. These parameters are the first-line data points for any scientist handling or formulating with this compound.
| Property | Value | Source(s) |
| IUPAC Name | 4-methylbenzenesulfonate;tetramethylazanium | [4][5][6] |
| Synonyms | Tetramethylammonium tosylate, TMA-Ts | [4][5] |
| CAS Number | 3983-91-3 | [3][5][7] |
| Molecular Formula | C₁₁H₁₉NO₃S | [3][4][5][7][8] |
| Molecular Weight | 245.34 g/mol | [3][4][5][7][8] |
| Appearance | White to almost white crystalline powder | [1][3][8] |
| Melting Point | ~276 °C | [7] |
| Density (Bulk) | Data not available; see Protocol 2.1 | |
| Purity | Typically ≥99% (by titration) | [3][4][8] |
Experimental Methodologies for Core Properties
The accurate determination of physical properties is paramount. The following section details standardized, self-validating protocols for key parameters.
Protocol for Bulk Density Determination
Rationale: Bulk density is a critical parameter for powder handling, storage, and dosage form design (e.g., capsule filling). It is a measure of the mass of an untapped powder sample to its volume, inclusive of inter-particulate void space.[8] This protocol is adapted from established pharmacopeial methods.[8][9]
Step-by-Step Protocol:
-
Equipment Preparation: Use a clean, dry 100 mL graduated cylinder and a laboratory balance with 0.1 g sensitivity.[9]
-
Sample Weighing: Accurately weigh approximately 50 g of Tetramethylammonium p-Toluenesulfonate. Record the exact mass (m).
-
Powder Introduction: Gently introduce the powder into the graduated cylinder without compacting it. A funnel may be used to ensure a smooth transfer.
-
Volume Measurement: Carefully level the powder surface without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.
-
Calculation: Calculate the bulk density using the formula: Bulk Density (g/mL) = m / V₀ .
-
Replication: Repeat the measurement two more times and report the average value.
Workflow for Bulk Density Measurement
Caption: Workflow for determining the bulk density of a powder.
Protocol for Melting Point Determination by DSC
Rationale: The melting point is a key indicator of purity. Differential Scanning Calorimetry (DSC) is the gold standard, providing a precise melting onset temperature (Tₒ) and enthalpy of fusion (ΔHₘ).[10] The method relies on detecting the heat flow difference between the sample and an inert reference as they are subjected to a controlled temperature program.[11][12] This protocol aligns with ASTM D3418 standards.[11]
Step-by-Step Protocol:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).
-
Sample Preparation: Accurately weigh 2-5 mg of Tetramethylammonium p-Toluenesulfonate into a Tzero aluminum pan. Hermetically seal the pan using a press.[13]
-
Reference Preparation: Prepare an empty, sealed Tzero aluminum pan to serve as the reference.[13]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[10]
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.[11]
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.
Workflow for DSC Melting Point Analysis
Caption: Workflow for melting point determination using DSC.
Solubility Profile
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility, as outlined in USP General Chapter <1236>.[3] It involves generating a saturated solution at a constant temperature and measuring the concentration of the dissolved solute.[1]
Step-by-Step Protocol:
-
System Preparation: To several glass vials, add a fixed, measured volume of purified water (e.g., 10 mL).
-
Sample Addition: Add an excess of Tetramethylammonium p-Toluenesulfonate to each vial. The presence of undissolved solid must be visible to ensure saturation.[6]
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm chemical-resistant filter (e.g., PTFE) to remove all undissolved solids.
-
Analysis: Accurately dilute the filtered solution with the solvent and determine the concentration of the dissolved TMA-Ts using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Verification: Confirm that equilibrium was reached by ensuring that samples taken at different time points (e.g., 24 and 48 hours) yield the same concentration.[6]
Structural and Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for compound identification and structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum of TMA-Ts is characterized by strong absorption bands corresponding to the sulfonate group (S=O stretches) around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).[2] Additional bands from the aromatic ring and C-H bonds of the methyl groups will also be prominent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum in a solvent like D₂O would show a singlet for the twelve equivalent protons of the tetramethylammonium cation [(CH₃)₄N⁺] and distinct signals for the aromatic protons and the methyl group of the p-toluenesulfonate anion.[15]
-
¹³C NMR: The spectrum will show a characteristic signal for the methyl carbons of the cation and four distinct signals for the carbons of the tosylate anion.[15][16]
-
-
Crystallographic Data: As of this writing, detailed single-crystal X-ray diffraction data for Tetramethylammonium p-Toluenesulfonate is not widely available in open-access databases. Such an analysis would definitively determine its crystal system, space group, and intramolecular bond lengths and angles.
Thermal Stability and Decomposition
With a high melting point of approximately 276 °C, TMA-Ts is a thermally stable salt.[7] The reported boiling point of 325 °C is likely the onset of thermal decomposition rather than a true boiling event.[7] Quaternary ammonium salts typically decompose at elevated temperatures.[17][15] For tetramethylammonium salts, the primary decomposition pathway is often the formation of a tertiary amine (trimethylamine) and a methyl-ester of the counter-ion (methyl p-toluenesulfonate).
Proposed Decomposition Pathway: (CH₃)₄N⁺ ⁻O₃SC₆H₄CH₃ → (CH₃)₃N + CH₃O₃SC₆H₄CH₃
Rationale for Analysis: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (TGA/DSC) provides a comprehensive thermal profile. TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC detects the associated thermal events (endothermic or exothermic).[18][19]
Logical Flow of Thermal Analysis
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